4,4'-Di(1,2,3-Triazolyl) disulfide hydrate, often abbreviated as TD-3, is a triazole disulfide compound identified for its potential in sickle cell disease research. [] This compound acts as a potential allosteric modifier of hemoglobin, the protein responsible for oxygen transport in red blood cells. []
The molecular structure of TD-3, particularly its monomeric thiol form (5-mercapto-1H-1,2,3-triazole, designated MT-3), has been investigated through crystal structure analysis in complex with human adult hemoglobin (HbA). [] This analysis revealed that MT-3 forms a disulfide bond with the cysteine residue at position 93 (β-Cys93) of the hemoglobin beta chain. [] This interaction is crucial for TD-3's mechanism of action.
The primary chemical reaction analyzed involving TD-3 is its interaction with hemoglobin. TD-3 undergoes a reduction reaction to its monomeric thiol form, MT-3, which then forms a disulfide bond with the β-Cys93 residue of hemoglobin. [, ] This disulfide bond formation is central to TD-3's effect on hemoglobin's oxygen affinity.
TD-3's mechanism of action centers around its interaction with hemoglobin. By forming a disulfide bond with β-Cys93, TD-3 disrupts the salt bridge formation between β-Asp94 and β-His146 within the hemoglobin molecule. [] This disruption stabilizes the relaxed (R) state of hemoglobin, the conformation with higher oxygen affinity, while destabilizing the tense (T) state, the conformation with lower oxygen affinity. [] This shift towards the R-state increases hemoglobin's overall affinity for oxygen and reduces the magnitude of the Bohr effect (the decrease in oxygen affinity at lower pH). [] In the context of sickle cell disease, this increased oxygen affinity is thought to interfere with the polymerization of deoxyHbS (deoxygenated sickle hemoglobin), the root cause of red blood cell sickling. [, ]
Increasing Hemoglobin's Oxygen Affinity: TD-3 has been shown to increase the affinity of both human and murine hemoglobin for oxygen in vitro and in vivo. [, ] This effect is attributed to its interaction with β-Cys93 and subsequent modulation of hemoglobin's R- and T-state equilibrium. []
Reducing Sickling of Sickle Cells: In vitro studies have demonstrated that TD-3 can reduce the sickling of human sickle red blood cells under hypoxic conditions. [] This antisickling effect is likely due to the increased oxygen affinity of hemoglobin in the presence of TD-3, hindering the polymerization of deoxyHbS. [, ]
Potential Therapeutic for Sickle Cell Disease: While still in the preclinical stage, the findings from in vitro and in vivo studies suggest that TD-3 holds promise as a potential therapeutic agent for sickle cell disease. [, ] Its ability to increase hemoglobin's oxygen affinity and reduce sickling makes it a candidate for further investigation in preclinical models and potentially clinical trials.
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.:
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5